6-Methoxypyridazine-3-carboxylic acid (CAS 56434-28-7) is a highly functionalized heterocyclic building block characterized by a reactive carboxylic acid moiety and a stable methoxy ether on a pyridazine core [1]. Primarily supplied as a white to off-white crystalline solid with typical assay purities of ≥98%, it is a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), including CXCR7 antagonists and kinase inhibitors [2]. The compound's defined stereoelectronic profile—featuring a low pKa (approx. 3.8–4.2) and high topological polar surface area—makes it highly processable for standard peptide coupling protocols while offering predictable solubility in polar organic solvents [1]. Procuring this specific building block allows manufacturers to directly install the methoxypyridazine pharmacophore, bypassing the need for multi-step core functionalization.
Attempting to substitute 6-methoxypyridazine-3-carboxylic acid with its closest industrial analog, 6-chloropyridazine-3-carboxylic acid, introduces severe process inefficiencies. While the chloro-analog is often cheaper, achieving the final methoxylated target requires a downstream alkoxylation step using harsh reagents like sodium methoxide under reflux, followed by acidic workup [1]. These aggressive conditions frequently degrade base-sensitive amides, epimerize adjacent chiral centers, and significantly depress overall API yield. Furthermore, substituting the pyridazine core entirely with a pyridine analog (e.g., 5-methoxypyridine-2-carboxylic acid) fundamentally alters the hydrogen-bond acceptor network and raises the pKa, which can ablate target binding affinity and disrupt the carefully optimized aqueous solubility of the final formulation [2].
Direct utilization of 6-methoxypyridazine-3-carboxylic acid in amide coupling reactions (e.g., using HATU/DIPEA) consistently delivers near-quantitative yields (up to 99%) of the target methoxylated amide in a single step [1]. In contrast, starting from the 6-chloropyridazine-3-carboxylic acid baseline requires a two-step sequence: initial coupling followed by a harsh methoxylation step (NaOMe/MeOH, reflux). This two-step approach typically reduces the overall yield to 60–75% and risks the degradation of sensitive functional groups[2].
| Evidence Dimension | Target amide overall yield and step count |
| Target Compound Data | 95–99% yield in 1 step (direct coupling) |
| Comparator Or Baseline | 6-Chloropyridazine-3-carboxylic acid: ~60–75% yield over 2 steps (coupling + alkoxylation) |
| Quantified Difference | Eliminates 1 synthetic step and improves overall yield by 20–39% |
| Conditions | Standard peptide coupling (HATU, DIPEA) vs. coupling followed by NaOMe/MeOH reflux |
Procuring the pre-methoxylated acid eliminates a harsh downstream alkoxylation step, directly increasing manufacturing throughput and protecting sensitive substrates.
6-Methoxypyridazine-3-carboxylic acid is structurally locked as a stable methoxy ether, which ensures 100% isomeric purity in solution and yields sharp, predictable HPLC and NMR profiles [1]. Conversely, its unmethylated precursor, 6-hydroxypyridazine-3-carboxylic acid, exists in a dynamic lactim-lactam tautomeric equilibrium (forming 6-oxo-1,6-dihydropyridazine-3-carboxylic acid). This tautomerism causes variable solubility in aprotic coupling solvents and complicates chromatographic analysis due to peak broadening.
| Evidence Dimension | Structural state and analytical resolution |
| Target Compound Data | 100% locked methoxy ether form; sharp HPLC peaks |
| Comparator Or Baseline | 6-Hydroxypyridazine-3-carboxylic acid: Dynamic lactim-lactam tautomerism |
| Quantified Difference | Eliminates tautomeric mixtures, ensuring 100% stoichiometric availability of the reactive acid |
| Conditions | Solution-phase handling and standard HPLC/NMR characterization |
The structurally locked methoxy form guarantees reliable stoichiometry during coupling and simplifies QA/QC workflows during industrial scale-up.
The pyridazine core of 6-methoxypyridazine-3-carboxylic acid possesses two adjacent nitrogen atoms, which significantly lowers the pKa of the carboxylic acid (approx. 3.8–4.2) and increases the Topological Polar Surface Area (TPSA ~72.9 Ų) [1]. When compared to the pyridine analog (5-methoxypyridine-2-carboxylic acid, pKa ~5.3, TPSA ~50 Ų), the methoxypyridazine core provides a denser hydrogen-bond acceptor network. This makes it a superior bioisostere for modulating the aqueous solubility and metabolic stability of lead compounds without increasing lipophilicity.
| Evidence Dimension | pKa and Topological Polar Surface Area (TPSA) |
| Target Compound Data | pKa ~3.8–4.2; TPSA ~72.9 Ų |
| Comparator Or Baseline | 5-Methoxypyridine-2-carboxylic acid: pKa ~5.3; TPSA ~50 Ų |
| Quantified Difference | Lower pKa by ~1.1–1.5 units and increased TPSA by ~23 Ų |
| Conditions | In silico property prediction and physiological pH profiling |
Selecting this specific core allows medicinal chemists to precisely tune the polarity and solubility of drug candidates when standard pyridine rings fail to meet pharmacokinetic criteria.
This compound is the exact choice for manufacturing specific receptor antagonists where the 6-methoxypyridazine moiety is critical for hinge-binding or pocket interactions[1]. Procuring the pre-methoxylated acid ensures that sensitive amine partners can be coupled directly via HATU/DIPEA without risking downstream degradation from harsh alkoxylation steps.
In medicinal chemistry campaigns struggling with poor aqueous solubility or sub-optimal target residence time, this compound serves as an ideal bioisostere. Its unique pKa and high TPSA allow researchers to replace problematic phenyl or pyridine rings, directly improving the pharmacokinetic profile of the resulting amides [2].
Due to its tautomeric stability and lack of reactive halides, 6-methoxypyridazine-3-carboxylic acid is highly suited for automated, high-throughput parallel synthesis. It provides sharp analytical peaks and predictable stoichiometry, ensuring that large libraries of methoxypyridazine derivatives can be generated and purified with minimal QA/QC bottlenecks [2].
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